molecular formula C14H17N3O B2699907 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 887220-99-7

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2699907
CAS No.: 887220-99-7
M. Wt: 243.31
InChI Key: YRANTLUSYKUPHY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,4,8-triazaspiro[45]dec-3-en-2-one is a chemical compound known for its unique structure and properties It is a spiro compound, which means it has a bicyclic structure with a single atom common to both rings

Preparation Methods

The synthesis of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves several steps. One common method includes the reaction of 4-methylphenylhydrazine with a suitable ketone to form the hydrazone intermediate. This intermediate then undergoes cyclization to form the spiro compound. The reaction conditions typically involve the use of a strong acid or base as a catalyst and may require heating to facilitate the cyclization process .

Chemical Reactions Analysis

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. .

Scientific Research Applications

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one can be compared with other spiro compounds, such as spirotetramat and spirodiclofen. These compounds share a similar spiro structure but differ in their functional groups and specific applications. For example, spirotetramat is used as an insecticide, while spirodiclofen is used as an acaricide.

Properties

IUPAC Name

3-(4-methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-10-2-4-11(5-3-10)12-13(18)17-14(16-12)6-8-15-9-7-14/h2-5,15H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRANTLUSYKUPHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3(CCNCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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